molecular formula C5H3BrN2O3 B15134912 3-bromo-5-nitro-3H-pyridin-2-one

3-bromo-5-nitro-3H-pyridin-2-one

Cat. No.: B15134912
M. Wt: 218.99 g/mol
InChI Key: SRZUAAADKSVPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-nitro-3H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, featuring both bromine and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-nitro-3H-pyridin-2-one typically involves the bromination of 5-nitro-2-pyridone. One common method includes the reaction of 5-nitro-2-pyridone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-nitro-3H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-nitro-3H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and nitro groups on the pyridinone ring, which imparts distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

3-bromo-5-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3BrN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2,4H

InChI Key

SRZUAAADKSVPHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.